Mullite - 1302-93-8

Mullite

Catalog Number: EVT-347698
CAS Number: 1302-93-8
Molecular Formula: Al6O13Si2
Molecular Weight: 426.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mullite is the only stable crystalline phase in the binary system of silica-alumina at atmospheric pressure. [] It is represented by the general formula Al₂(Al₂₊₂ₓSi₂₋₂ₓ)O₁₀₋ₓ, where x varies from 0.17 to 0.50. [] High-temperature mullite (3Al₂O₃ · 2SiO₂) has a density of approximately 3100 kg/m³ and is the most thermodynamically stable crystalline form under high pressure and temperature. []

Mullite exists in both amorphous and crystalline structures, including spinel, tetragonal, and orthorhombic forms. [] Primary mullite (MI) with a cuboidal shape is derived from the decomposition of the spinel-type structure of metakaolin. Residual amorphous silica reacts with excess Al₂O₃ to produce secondary mullite. []

Secondary mullite forms through a solution-precipitation process via a transitory liquid phase and solid-state interdiffusion due to viscosity gradients, resulting in two morphologies: granular crystallites (MII-mullite) and elongated, acicular, or needle-like grains (MIII-mullite). []

Synthesis Analysis

2.1 Sol-Gel Method: This method involves preparing a sol from high-purity metal alkoxides, followed by gelation, spinning into fibers, calcination, and sintering at high temperatures to obtain mullite fibers. [] The rheological properties of the sol are crucial for spinnability, typically ranging from 12,000 to 13,000 cP. []

2.2 Reaction Sintering: This method involves mixing natural bauxite, fly ash, and precipitated silica to create a cost-effective mullite body. The addition of synthetic boehmite as a dopant can enhance sintering behavior, promoting secondary mullitization at lower temperatures. []

2.3 Spark Plasma Sintering (SPS): This technique utilizes high-pressure and pulsed direct current to consolidate powder mixtures of mullite and cubic boron nitride (cBN). It allows for the production of dense mullite-cBN composites with enhanced mechanical properties without significant cBN phase transformation at lower temperatures (1500°C). []

2.4 In-Situ Reaction Sintering: This method utilizes a powder mixture of coal fly ash, calcined bauxite, and ball clay to fabricate spherical porous mullite-based support for lightweight proppants. [] Secondary mullite nucleates through a solution-precipitation mechanism via an amorphous aluminosilicate phase at 1300°C. [] Needle-like mullite grains form at 1400°C. []

2.5 Microwave Sintering: This method utilizes microwave energy to facilitate mullite formation from placer sillimanite. Adding SiC and a binder to the sillimanite and Al₂O₃ mixture enables rapid mullite formation (within 25 minutes) at lower temperatures compared to conventional furnace heating. []

Molecular Structure Analysis

Mullite's crystal structure consists of chains of edge-sharing AlO₆ octahedra running parallel to the c-axis. [, ] These chains are cross-linked by double chains of (Al,Si)O₄ tetrahedra. [, ] The structure contains oxygen vacancies, leading to an incommensurate superstructure. [, ] The distribution of these vacancies is ordered, resulting in alternating vacancy blocks (VBs) and vacancy-free blocks (VFBs) along the a and c axes. []

Physical and Chemical Properties Analysis

5.1 High-Temperature Stability: Mullite exhibits excellent high-temperature stability, making it suitable for refractory applications. [] It has a high melting point (1890°C) and low thermal expansion coefficient, which contributes to its resistance to thermal shock. []

5.2 Mechanical Strength: The mechanical strength of mullite is influenced by its porosity and microstructure. [] The addition of strengthening components like synthetic mullite, kaolin, and gibbsite can increase its flexural strength. []

5.3 Fracture Toughness: Mullite generally exhibits moderate fracture toughness, which can be further enhanced by incorporating reinforcing components like zirconia and silicon carbide. [, ]

5.4 Chemical Inertness: Mullite is chemically inert, making it resistant to attack by most acids and alkalis. []

5.5 Thermal Conductivity: Mullite possesses low thermal conductivity, making it a good candidate for thermal insulation applications. []

5.6 Thermal Expansion: The thermal expansion of mullite is anisotropic, with negative thermal expansion observed for the a-cell parameter at low temperatures, especially for 2:1 mullite. [] This behavior is attributed to specific vibrational modes with negative Gruneisen parameters. []

Applications

6.1 Refractories: Mullite is a key component of refractories due to its excellent high-temperature stability, low thermal expansion, and resistance to chemical attack. [] It finds applications in furnaces, kilns, and incinerators. []

6.2 High-Temperature Ceramics: Mullite is used to manufacture high-temperature structural ceramics due to its excellent mechanical properties at elevated temperatures. [] These ceramics find use in applications such as engine components, cutting tools, and heat exchangers. []

6.3 Composites: Mullite is used as a reinforcing phase in various composite materials, including ceramic matrix composites (CMCs). [, ] Incorporating mullite fibers or whiskers into ceramic matrices like alumina or zirconia enhances the mechanical properties, including strength and toughness. [, ]

6.4 Environmental Barrier Coatings (EBCs): Mullite is a crucial component of EBCs, designed to protect silicon-based ceramics from environmental degradation in high-temperature applications, such as gas turbines. [, , ] CVD mullite coatings provide excellent protection to SiC against corrosion by molten salts and coal slag. [, ]

6.5 Dental Applications: Monolithic mullite materials exhibit promising potential for dental applications due to their excellent wear resistance. [] Their wear rate is lower than that of conventional dental materials like alumina and alumina-mullite composites. []

6.6 Lightweight Proppants: Porous mullite-based ceramics are employed as lightweight proppants in the oil and gas industry. [] Their porous structure provides high strength and low density, making them suitable for proppant applications. []

6.7 Semiconductor Probe Cards: Large-area mullite-cordierite composite substrates are fabricated for semiconductor probe cards due to their low thermal expansion coefficients, excellent thermal shock resistance, and high durability. [, ]

6.8 Filtration: Porous mullite ceramics are used in various filtration applications, including molten metal filtration and hot gas filtration. [] Their high porosity, chemical inertness, and high-temperature stability make them suitable for these challenging environments. []

Sillimanite

    Compound Description: Sillimanite (Al2SiO5) is an aluminosilicate mineral with the same chemical composition as Mullite but a distinct orthorhombic crystal structure [, ]. It serves as a precursor to Mullite formation during high-temperature treatments.

    Relevance: Sillimanite is structurally related to Mullite, sharing the same chemical formula but differing in their crystallographic arrangements. This difference arises from the distinct oxygen vacancy ordering within their structures, making Sillimanite a key compound for understanding Mullite formation mechanisms. The transformation of Sillimanite to Mullite is a well-documented phenomenon in ceramic science [, ].

Alumina (α-Al2O3)

    Compound Description: Alumina, specifically α-Al2O3 (corundum), is a crystalline oxide of aluminum and a major component in Mullite formation [, , ]. It is known for its high hardness, wear resistance, and thermal stability.

    Relevance: Alumina is a crucial constituent of Mullite, contributing significantly to its high-temperature properties. Mullite can be synthesized from a mixture containing Alumina and Silica. The addition of Alumina to Mullite-based composites can influence their mechanical properties, microstructure, and sintering behavior [, , ].

Silica (SiO2)

    Compound Description: Silica (silicon dioxide) is a common oxide found in various forms, including quartz and cristobalite, and serves as the primary source of silicon in Mullite [, , ].

    Relevance: Silica is an essential component in Mullite formation, directly influencing the final composition and properties. It reacts with Alumina at high temperatures to form Mullite. The ratio of Silica to Alumina dictates the stoichiometry of the resulting Mullite phase [, , ].

Zirconia (ZrO2)

    Compound Description: Zirconia, particularly Yttria-stabilized Zirconia (YSZ), is frequently incorporated into Mullite matrices to enhance toughness and mechanical properties [, , ]. It exists in different polymorphs, including cubic, tetragonal, and monoclinic.

    Relevance: Zirconia is often added to Mullite to create composites with improved mechanical properties. This addition can modify the phase evolution, microstructure, and sintering behavior of Mullite. The interaction between Zirconia and Mullite during sintering is crucial for achieving the desired composite properties [, , ].

    Compound Description: Spinel, specifically Al-Si Spinel, is a metastable phase commonly observed as an intermediate during the transformation of kaolinite to Mullite [, ]. NiAl2O4 spinel has been incorporated into Mullite to form composites [].

    Relevance: Al-Si Spinel plays a significant role in the formation mechanism of Mullite, serving as a precursor phase. Understanding its role is essential for controlling the microstructure and properties of Mullite ceramics. NiAl2O4 spinel, when added to Mullite, can modify the material's properties and contribute to unique microstructural features [, ].

Cristobalite

    Compound Description: Cristobalite is a high-temperature polymorph of Silica (SiO2) that can be present in Mullite-based systems [, , ].

    Relevance: Cristobalite is often found as a secondary phase in Mullite-based ceramics, especially those derived from Silica-rich precursors. Its presence can influence the mechanical properties and thermal expansion behavior of Mullite [, , ].

Zircon (ZrSiO4)

    Compound Description: Zircon is a silicate mineral that can form as an intermediate phase during the sintering of Mullite/Zirconia composites [, ].

    Relevance: Zircon formation can occur when Silica-rich sources are used in conjunction with Zirconia during Mullite synthesis. This intermediate phase can affect the densification, microstructure, and mechanical properties of the final Mullite/Zirconia composite [, ].

Ytterbium Silicate (Yb2SiO5)

    Compound Description: Ytterbium Silicate is a rare-earth silicate used as part of a complex environmental barrier coating system in conjunction with Mullite to protect SiC/SiC substrates [].

    Relevance: Ytterbium Silicate, when used with Mullite in multi-layered coatings, demonstrates the importance of Mullite's compatibility with other materials in high-temperature applications. Understanding the interfacial interactions between Mullite and Ytterbium Silicate is vital for the success of such coatings [].

Properties

CAS Number

1302-93-8

Product Name

Mullite

IUPAC Name

dioxosilane;oxo(oxoalumanyloxy)alumane

Molecular Formula

Al6O13Si2

Molecular Weight

426.05 g/mol

InChI

InChI=1S/6Al.2O2Si.9O/c;;;;;;2*1-3-2;;;;;;;;;

InChI Key

KZHJGOXRZJKJNY-UHFFFAOYSA-N

SMILES

O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Si]=O.O=[Si]=O

Synonyms

aluminosilicate
mullite
pyrophyllite

Canonical SMILES

O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Si]=O.O=[Si]=O

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